
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure that includes a carbamate group, a butoxyphenyl group, and a piperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common method includes the reaction of 4-butoxyphenyl isocyanate with 2-(1-piperidinyl)cyclohexanol under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, cis-
- 1-(2-Ethoxyethoxy)-3-(1-piperidinyl)-2-propanyl (4-butoxyphenyl)carbamate ethanedioate
Uniqueness
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is unique due to its specific stereochemistry and the presence of the monohydrochloride salt. This configuration can influence its reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Propiedades
Número CAS |
38198-52-6 |
|---|---|
Fórmula molecular |
C22H35ClN2O3 |
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
[(1R,2R)-2-piperidin-1-ylcyclohexyl] N-(4-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-17-26-19-13-11-18(12-14-19)23-22(25)27-21-10-6-5-9-20(21)24-15-7-4-8-16-24;/h11-14,20-21H,2-10,15-17H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
Clave InChI |
FMWCORMGXNGDTP-MUCZFFFMSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCCC3.Cl |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
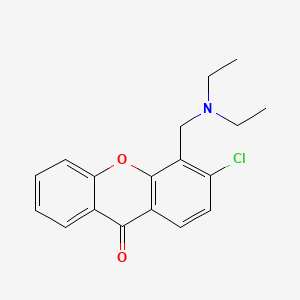
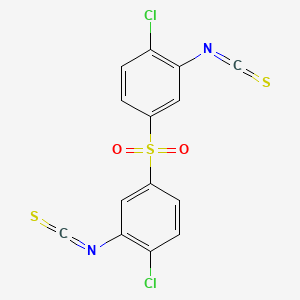
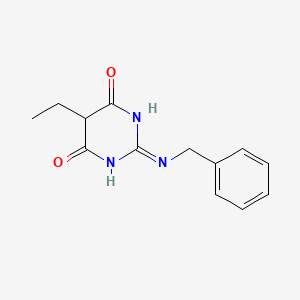

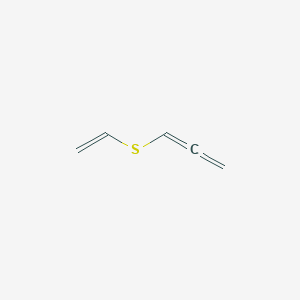
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
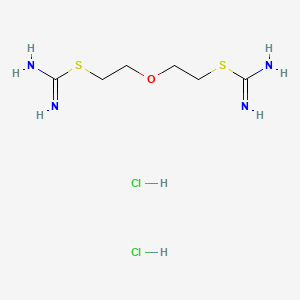
![Diethyl [2-(carbamoyloxy)ethyl]phosphonate](/img/structure/B14668562.png)
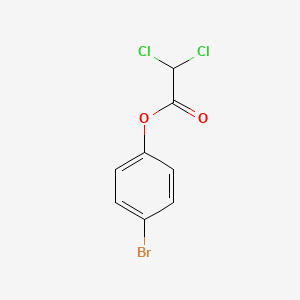

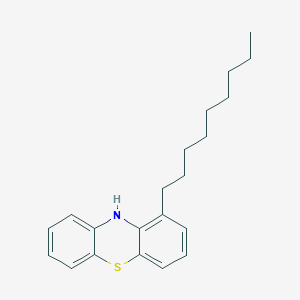
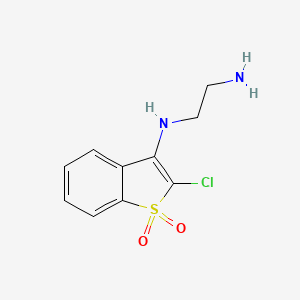
![Cyclohexanone, 3-[(4-nitrophenyl)thio]-](/img/structure/B14668584.png)
